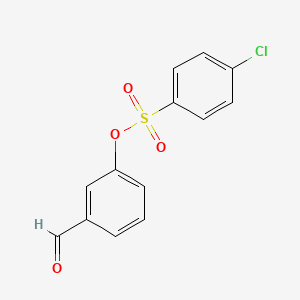

3-Formylphenyl 4-chlorobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWWZDUURHHYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 3 Formylphenyl 4 Chlorobenzenesulfonate

Systematic Evaluation of Established Synthetic Pathways for Aryl Sulfonate Esters

The traditional and most widely employed method for synthesizing aryl sulfonate esters involves the reaction of a sulfonyl chloride with a phenol (B47542). rsc.orgtandfonline.com This approach, while foundational, is subject to limitations such as harsh reaction conditions and the generation of side products. rsc.org Consequently, significant research has been dedicated to optimizing these pathways.

Esterification Reactions Employing Sulfonyl Chlorides and Phenols

The direct esterification of 4-chlorobenzenesulfonyl chloride with 3-hydroxybenzaldehyde (B18108) is the most common route to 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990). This reaction is a classic example of nucleophilic substitution at the sulfonyl sulfur atom. youtube.com

The efficiency of the esterification reaction is highly dependent on the reaction conditions and the stoichiometry of the reactants. Key parameters that are systematically investigated to optimize the synthesis of aryl sulfonate esters include temperature, solvent, and the molar ratio of the sulfonyl chloride to the phenol.

Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents are often preferred to avoid solvolysis of the sulfonyl chloride.

| Parameter | Condition | Effect on Yield |

| Temperature | Increased | Generally increases reaction rate, but may lead to side reactions at very high temperatures. |

| Solvent | Aprotic (e.g., Dichloromethane (B109758), Acetonitrile) | Favors the desired reaction by preventing solvolysis of the sulfonyl chloride. |

| Reagent Ratio | Slight excess of sulfonyl chloride | Can drive the reaction to completion, but a large excess can lead to purification challenges. |

This table illustrates the general effects of reaction parameters on the synthesis of aryl sulfonate esters.

Research has shown that electron-donating groups on the aromatic ring of the phenol can enhance the reaction's efficiency, while electron-withdrawing groups can decrease reactivity, sometimes resulting in lower yields or no product formation. tandfonline.com

The choice of base is critical in the synthesis of aryl sulfonate esters. Common bases include tertiary amines like triethylamine (B128534) and pyridine. youtube.comeurjchem.com These bases not only neutralize the HCl produced but can also act as nucleophilic catalysts. youtube.com For instance, pyridine can react with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt, which is then attacked by the phenol. eurjchem.com

Recent advancements have explored the use of environmentally benign aqueous bases, which can lead to good to excellent yields of sulfonate esters. eurjchem.com The catalytic role of counterions from these bases, such as K+ from potassium carbonate, has been proposed to proceed through transition states where the cation increases the electrophilicity of the sulfur center or enhances the leaving group's ability to depart. eurjchem.com

| Catalyst/Base | Role | Impact on Reaction |

| Pyridine | Base and Nucleophilic Catalyst | Forms a reactive intermediate, accelerating the reaction. youtube.comeurjchem.com |

| Triethylamine | Base | Neutralizes HCl byproduct. |

| Aqueous Bases (e.g., K2CO3) | Base | Environmentally friendly option, with the cation potentially catalyzing the reaction. eurjchem.com |

| Copper(I) Iodide (CuI) | Coupling Catalyst | Used in visible-light-induced synthesis from arylazo sulfones and alcohols. rsc.org |

This table summarizes the roles of various catalysts and bases in the synthesis of aryl sulfonate esters.

One study on a visible-light-induced synthesis of sulfonic esters found that using 0.1 equivalent of CuI as a catalyst provided an optimal yield, with no significant improvement observed at higher catalyst loadings. rsc.org

Microwave-Assisted Synthesis and its Impact on Reaction Kinetics and Yield

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. In the context of sulfonate ester synthesis, microwave irradiation has been shown to dramatically reduce reaction times. nih.gov For example, the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, was significantly faster and resulted in higher yields when using microwave heating compared to conventional methods. nih.gov

The application of microwave energy in the esterification of aryl and alkyl acids has also been explored, demonstrating a significant reduction in reaction time. mdpi.com This is attributed to the efficient and uniform heating provided by microwaves, which leads to a rapid increase in the internal temperature of the reaction mixture. mdpi.com

| Method | Reaction Time | Yield |

| Conventional Heating | Hours | Moderate to Good |

| Microwave Irradiation | Minutes | Good to Excellent nih.govorganic-chemistry.org |

This table provides a comparative overview of conventional heating versus microwave-assisted synthesis for sulfonate esters.

Development of Novel and Sustainable Synthetic Routes

In addition to optimizing established methods, the development of novel and more sustainable synthetic routes is a key area of research. These approaches often aim to avoid the use of hazardous reagents like sulfonyl chlorides and to employ more environmentally friendly catalysts.

Exploration of Transition-Metal-Catalyzed Approaches (e.g., C-O Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. In the synthesis of aryl sulfonate esters, these methods offer an alternative to the traditional esterification of phenols.

One innovative approach involves the iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via a remote radical C–O cross-coupling, which proceeds in the absence of any transition metal catalysts. rsc.org This method has shown good to excellent yields at room temperature. rsc.org

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of aryl sulfonamides from arylboronic acids, demonstrating the potential for similar strategies to be applied to sulfonate ester synthesis. nih.gov Furthermore, a multimetallic system using both nickel and palladium has been successfully employed for the cross-Ullmann coupling of two different aryl sulfonate esters, a previously unknown transformation. dicp.ac.cn This dual-catalyst system allows for selective coupling, with the palladium catalyst showing a strong preference for the aryl triflate and the nickel catalyst a slight preference for the aryl tosylate. dicp.ac.cn

Iron-catalyzed cross-coupling reactions have also been investigated for the functionalization of aryl chlorobenzenesulfonates, proving to be a sustainable and efficient method that preserves the sulfonate ester moiety. nih.gov

| Catalytic System | Reactants | Key Features |

| Iodobenzene | Aminoquinolines, Sulfonic Acids | Transition-metal-free, room temperature reaction. rsc.org |

| Palladium | Arylboronic Acids, Phenyl Chlorosulfate | Mild conditions, good functional group tolerance. nih.gov |

| Nickel and Palladium | Aryl Triflates, Aryl Tosylates | First direct cross-coupling of two different sulfonate esters. dicp.ac.cn |

| Iron | Alkyl Grignards, Aryl Chlorobenzenesulfonates | Sustainable and highly efficient for C(sp2)–C(sp3) coupling. nih.gov |

This table highlights some of the novel transition-metal-catalyzed approaches for the synthesis of aryl sulfonate esters.

These advanced methodologies represent a significant step forward in the synthesis of 3-Formylphenyl 4-chlorobenzenesulfonate and other aryl sulfonate esters, offering pathways that are not only more efficient but also align with the principles of green chemistry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Traditional methods for synthesizing aryl sulfonate esters often rely on volatile organic solvents and may require harsh conditions. In contrast, green methodologies explore alternative reaction media and catalytic systems to mitigate environmental impact.

Utilization of Biocatalytic Methods

While specific biocatalytic routes for this compound are not extensively documented, the enzymatic synthesis of related sulfate (B86663) and sulfonate esters provides a strong precedent for its potential application. Enzymes such as sulfotransferases are known to catalyze the transfer of a sulfonate group to a phenolic acceptor in biological systems. nih.govnih.gov Research into harnessing these or engineered enzymes could lead to highly selective and efficient synthetic pathways.

Another promising avenue is the use of lipases, which are widely employed in esterification reactions due to their stability, selectivity, and activity in non-aqueous media. nih.gov Although typically used for carboxylic esters, lipases have shown versatility. A hypothetical biocatalytic approach for this compound could involve a lipase-catalyzed reaction between 3-hydroxybenzaldehyde and an activated form of 4-chlorobenzenesulfonic acid. Such a process would operate under mild temperature and pH conditions, significantly reducing energy consumption and by-product formation.

Solvent-Free or Reduced-Solvent Systems

Minimizing or eliminating organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, several reduced-solvent strategies can be envisioned.

Ionic Liquids (ILs): These are organic salts with low melting points that can act as both catalysts and solvents. mdpi.com For sulfonate ester synthesis, ILs can facilitate the reaction and be recycled, offering an environmentally attractive alternative to conventional solvents. organic-chemistry.org Their unique properties, such as negligible vapor pressure and high thermal stability, contribute to a safer process.

Deep Eutectic Solvents (DESs): As another class of green solvents, DESs are mixtures of hydrogen bond donors and acceptors. mdpi.com They are biodegradable, inexpensive, and can be tailored to dissolve specific reactants, potentially enhancing reaction rates and simplifying product isolation.

Solvent-Free Conditions: Conducting the reaction between 3-hydroxybenzaldehyde and 4-chlorobenzenesulfonyl chloride under solvent-free conditions is another viable green approach. researchgate.netrsc.org This can be achieved by heating the neat reactant mixture, often in the presence of a solid-supported catalyst, which eliminates solvent waste entirely.

Biphasic Systems: Utilizing a two-phase solvent system, such as water and an immiscible organic solvent, aligns with green principles by simplifying purification. wikipedia.orglscollege.ac.in In the context of the Schotten-Baumann reaction, the inorganic base resides in the aqueous phase to neutralize the HCl by-product, while the reactants and the desired ester product remain in the organic phase. This facilitates easy separation and reduces the need for complex work-up procedures. chemeurope.com

Control and Optimization of Reaction Parameters for Purity and Yield

The synthesis of this compound, typically via the reaction of 3-hydroxybenzaldehyde with 4-chlorobenzenesulfonyl chloride in the presence of a base, requires careful control of reaction parameters to maximize yield and ensure high purity.

Impact of Solvent Polarity and Reaction Temperature on Selectivity

Solvent polarity and reaction temperature are critical variables that dictate the rate and selectivity of the sulfonylation reaction. ucl.ac.uk The choice of solvent affects the solubility of reactants and can influence the reaction mechanism. A solvent must adequately dissolve both the phenolic starting material (3-hydroxybenzaldehyde) and the sulfonyl chloride.

Temperature: This parameter has a profound effect on selectivity. In the sulfonation of phenols, temperature can determine the site of attack. While the desired reaction for this compound is O-sulfonylation (on the hydroxyl group), elevated temperatures can sometimes favor C-sulfonation (electrophilic substitution on the aromatic ring), leading to undesired isomeric by-products. quora.comquora.com Conversely, lower temperatures can slow the reaction rate but may be necessary to prevent degradation of reactants or products and improve selectivity. nih.gov The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing side reactions.

Solvent Polarity: The polarity of the reaction medium can influence the reaction pathway. In a typical Schotten-Baumann setup, a two-phase system of water and a non-polar organic solvent like dichloromethane is used. lscollege.ac.in This allows the base to remain in the aqueous phase to neutralize the generated acid, while the organic reactants and product are separated, which can enhance yield. The use of polar aprotic solvents like acetonitrile or THF is also common in homogeneous reactions. wikidot.com The ideal solvent system depends on the specific base used and the desired reaction conditions.

The interactive table below illustrates the hypothetical effects of temperature and solvent on the synthesis.

| Temperature (°C) | Solvent System | Predominant Reaction | Expected Yield (%) | Purity (%) |

| 0-5 | Dichloromethane/Water (Biphasic) | O-Sulfonylation | 85-95 | >98 |

| 25 (Room Temp) | Acetonitrile (Homogeneous) | O-Sulfonylation | 90-98 | 95-99 |

| 50 | Toluene (B28343) (Homogeneous) | O-Sulfonylation | 75-85 | 90-95 |

| 100 | Toluene (Homogeneous) | O-Sulfonylation with potential C-Sulfonation | <70 | <90 |

Note: The data presented in this table is illustrative and represents expected trends based on established chemical principles for aryl sulfonate ester synthesis.

Strategies for Minimizing By-Product Formation

To obtain high-purity this compound, it is essential to implement strategies that minimize the formation of by-products.

Control of Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants is crucial. Using a slight excess of the sulfonyl chloride can ensure complete conversion of the phenol, but a large excess can lead to purification challenges. The slow, dropwise addition of the sulfonyl chloride to the solution of 3-hydroxybenzaldehyde and base can help maintain control over the reaction exotherm and prevent localized high concentrations that might promote side reactions.

Acid Scavenging: The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized for the reaction to proceed to completion. chemeurope.com The choice of base is critical. Common choices include aqueous sodium hydroxide (B78521) in a Schotten-Baumann setup, or tertiary amines like pyridine or triethylamine in an anhydrous organic solvent. iitk.ac.in Pyridine can also act as a nucleophilic catalyst. The base must be strong enough to neutralize the HCl but not so strong as to promote hydrolysis of the ester product.

Exclusion of Water: 4-chlorobenzenesulfonyl chloride is susceptible to hydrolysis, which produces the corresponding sulfonic acid, a significant impurity. pharmacyfreak.com Therefore, when not using an aqueous biphasic system, the reaction should be conducted under anhydrous conditions using dried solvents and glassware and under an inert atmosphere (e.g., nitrogen or argon).

The following table summarizes key strategies for minimizing common by-products.

| By-Product | Source | Mitigation Strategy |

| 4-Chlorobenzenesulfonic acid | Hydrolysis of 4-chlorobenzenesulfonyl chloride | Conduct reaction under anhydrous conditions (if not biphasic); control temperature. |

| Unreacted 3-hydroxybenzaldehyde | Incomplete reaction | Use a slight excess of sulfonyl chloride; ensure efficient mixing and adequate reaction time. |

| Isomeric C-sulfonated products | Electrophilic aromatic substitution | Maintain low to moderate reaction temperatures; select appropriate solvent and catalyst. nih.govquora.com |

| Di-sulfonated products | Reaction with impurities or side products | Use high-purity starting materials; control stoichiometry carefully. |

By carefully optimizing these parameters and strategies, the synthesis of this compound can be guided towards high yield and purity, meeting the standards required for its applications while aligning with principles of efficient and sustainable chemistry.

Mechanistic Investigations of Reactions Involving 3 Formylphenyl 4 Chlorobenzenesulfonate

Elucidation of Reaction Pathways Involving the Sulfonate Ester Moiety

The sulfonate ester group is a key functional moiety that often participates in reactions as a good leaving group. The reactivity of the sulfonate ester in 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990) is dictated by the electronic properties of both the arylsulfonyl group and the phenoxy group to which it is attached.

Nucleophilic substitution at the sulfur atom of the sulfonate ester is a primary reaction pathway. These reactions can proceed through either a unimolecular (SN1-like) or a bimolecular (SN2-like) mechanism, depending on the nature of the nucleophile, the solvent, and the substituents on the aromatic rings. libretexts.org

In the context of 3-Formylphenyl 4-chlorobenzenesulfonate, the reaction with a nucleophile (Nu-) would involve the attack on the electrophilic sulfur atom, leading to the cleavage of the S-O bond and the displacement of the 3-formylphenoxide group.

Figure 1: General Scheme of Nucleophilic Substitution

(Where Ar = 4-chlorophenyl, Ar' = 3-formylphenyl)

The mechanism is typically a bimolecular nucleophilic substitution (SN2-like) at the sulfur atom, proceeding through a trigonal bipyramidal transition state. A unimolecular (SN1-like) pathway, involving the formation of a sulfonyl cation (ArSO2+), is generally less common for sulfonate esters. libretexts.org The presence of electron-withdrawing groups on the aryl rings can influence the stability of the transition state and thus the reaction rate. masterorganicchemistry.com

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step. princeton.edu In sulfonylation reactions, substituting an atom with its heavier isotope at a position involved in bond breaking or formation in the rate-determining step can lead to a change in the reaction rate.

For the reaction of this compound with a nucleophile, a primary KIE would be expected if the S-O bond cleavage is part of the rate-determining step. For instance, if the oxygen atom of the phenoxy group were replaced by its 18O isotope, a k16O/k18O > 1 would suggest S-O bond breaking in the transition state.

| Isotopic Substitution | Reaction Type | Expected klight/kheavy | Interpretation |

|---|---|---|---|

| 16O/18O at ether oxygen | SN2 at Sulfur | > 1 (e.g., 1.02-1.05) | S-O bond cleavage in the rate-determining step. |

| 32S/34S at sulfonyl sulfur | SN2 at Sulfur | > 1 (e.g., 1.005-1.015) | Involvement of the sulfur atom in the rate-determining step. |

The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge that develops. libretexts.orgnih.gov In this compound, the leaving group is the 3-formylphenoxide anion. The stability of this anion, and thus its leaving group ability, is influenced by the electronic nature of the substituents on the phenyl ring.

The formyl group (-CHO) at the meta position is a moderately electron-withdrawing group through its inductive effect. Electron-withdrawing groups stabilize the resulting phenoxide anion, making it a better leaving group. The 4-chlorobenzenesulfonate moiety is also a good leaving group due to the electron-withdrawing nature of the chlorine atom and the sulfonyl group, which delocalize the negative charge on the resulting anion. libretexts.orgnih.gov

The relative leaving group ability can be correlated with the pKa of the conjugate acid of the leaving group (the phenol). A lower pKa of the corresponding phenol (B47542) indicates a more stable phenoxide anion and a better leaving group.

| Substituent on Phenol | Position | pKa of Phenol (approx.) | Relative Leaving Group Ability |

|---|---|---|---|

| -NO2 | para | 7.1 | Excellent |

| -CHO | meta | ~9.5 | Good |

| -H | - | 10.0 | Moderate |

| -CH3 | para | 10.3 | Fair |

The stability of this compound in the presence of solvents like water (hydrolysis) or other nucleophilic solvents (solvolysis) is a critical aspect of its chemical profile. The mechanism of hydrolysis can be influenced by pH and can proceed via nucleophilic attack of water or hydroxide (B78521) ions on the sulfur atom.

The rate of hydrolysis of sulfonate esters is often pH-dependent. A pH-rate profile, which is a plot of the observed rate constant (kobs) versus pH, can provide valuable information about the reaction mechanism. nih.gov

For this compound, the hydrolysis can be catalyzed by both acid and base.

Acidic conditions: The reaction may be subject to specific acid catalysis, where protonation of the sulfonate oxygen could potentially make the sulfur atom more electrophilic, though this is generally not a dominant pathway for aryl sulfonates.

Neutral conditions: A pH-independent region may be observed, corresponding to the attack of water as the nucleophile.

Basic conditions: The reaction rate typically increases with pH, indicating that the more nucleophilic hydroxide ion is attacking the sulfur atom.

The environmental degradation of such compounds is often initiated by hydrolysis. The rate of hydrolysis under different pH conditions, as depicted in a pH-rate profile, is therefore crucial for assessing its environmental persistence.

Figure 2: Hypothetical pH-Rate Profile for the Hydrolysis of this compound

A typical pH-rate profile for an aryl sulfonate ester would show a "V" or "U" shape, with a minimum rate in the neutral to slightly acidic pH range and increasing rates at both low and high pH.

| pH | log(kobs / s-1) (Hypothetical) | Dominant Reaction |

|---|---|---|

| 2 | -5.0 | Acid-catalyzed hydrolysis |

| 4 | -6.0 | Neutral hydrolysis (water attack) |

| 7 | -6.5 | Neutral hydrolysis (water attack) |

| 10 | -5.5 | Base-catalyzed hydrolysis (hydroxide attack) |

| 12 | -3.5 | Base-catalyzed hydrolysis (hydroxide attack) |

Hydrolytic and Solvolytic Stability and Associated Mechanisms

Reactivity of the Formyl Functional Group

The formyl group (-CHO) on the phenyl ring provides a second site for chemical reactions. wikipedia.org The reactivity of the aromatic aldehyde is influenced by the electronic nature of the rest of the molecule. The 4-chlorobenzenesulfonyloxy group at the meta position acts as an electron-withdrawing group, which can affect the reactivity of the formyl group.

The primary reactions of the formyl group include:

Nucleophilic addition: The carbonyl carbon of the formyl group is electrophilic and can be attacked by nucleophiles. The electron-withdrawing sulfonate ester group would slightly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol.

Condensation reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation or the Wittig reaction.

The presence of the bulky 4-chlorobenzenesulfonate group might also exert some steric influence on reactions at the formyl group, although its meta position would minimize direct steric hindrance.

Role in Condensation and Addition Reactions (e.g., Knoevenagel, Wittig-type)

The aldehyde functionality of this compound is a prime site for carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig-type olefinations.

Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org For this compound, the reaction is initiated by a basic catalyst (typically a weak amine like piperidine) which deprotonates the active methylene (B1212753) compound (e.g., diethyl malonate or malononitrile) to generate a nucleophilic carbanion. wikipedia.orgsigmaaldrich.com

The mechanism proceeds as follows:

Carbanion Formation: The basic catalyst removes an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized carbanion.

Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the 3-formylphenyl group. This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or a proton source in the medium to yield a β-hydroxy adduct (an aldol-type intermediate). youtube.com

Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. sigmaaldrich.com

The 4-chlorobenzenesulfonate group, being meta-directing and electron-withdrawing, has a moderate activating effect on the aldehyde group, enhancing its electrophilicity and susceptibility to nucleophilic attack.

Wittig-type Reactions:

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In the case of this compound, it reacts with a phosphorus ylide (a Wittig reagent) to form a substituted styrene (B11656) derivative.

The generally accepted mechanism involves these key steps:

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of a dipolar, zwitterionic intermediate known as a betaine (B1666868). libretexts.org

Oxaphosphetane Formation: The betaine intermediate rapidly undergoes intramolecular ring closure to form a four-membered heterocyclic intermediate, the oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org For reactions under lithium-salt-free conditions, some evidence supports a concerted [2+2] cycloaddition to form the oxaphosphetane directly. wikipedia.org

Decomposition: The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition process. This step is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, which is the reaction's thermodynamic driving force. organic-chemistry.org The other product is the desired alkene.

The stereochemical outcome of the Wittig reaction (formation of E- or Z-alkenes) is highly dependent on the nature of the ylide used. Stabilized ylides (containing electron-withdrawing groups) typically yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Knoevenagel and Wittig Reactions for this compound

| Feature | Knoevenagel Condensation | Wittig Reaction |

|---|---|---|

| Nucleophile | Carbanion from active methylene compound (e.g., malonates, cyanoacetates) | Phosphorus ylide (Wittig reagent) |

| Key Intermediate | β-hydroxy adduct (aldol-type) | Betaine and/or Oxaphosphetane |

| Byproduct | Water | Triphenylphosphine oxide |

| Bond Formed | C=C double bond | C=C double bond |

| Catalyst | Weak base (e.g., piperidine, pyridine) | Often requires a strong base to form the ylide in situ (e.g., n-BuLi) |

Chemoselective Transformations of the Aldehyde

Due to the presence of two potentially reactive sites (the aldehyde and the sulfonate ester), chemoselectivity is a key consideration in transformations of this compound. The aldehyde group is generally more susceptible to nucleophilic attack and redox reactions than the sulfonate ester.

Chemoselective Reduction:

The aldehyde group can be selectively reduced to a primary alcohol (3-(hydroxymethyl)phenyl 4-chlorobenzenesulfonate) in the presence of the sulfonate ester. Sulfonate esters are generally resistant to hydride-based reducing agents under conditions that readily reduce aldehydes. rsc.org

Common reagents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that efficiently reduces aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol. It does not typically affect sulfonate esters.

Catalytic Transfer Hydrogenation: Systems like ruthenium trichloride (B1173362) with a hydrogen donor (e.g., resin-bound formates) can selectively reduce aromatic aldehydes while leaving other functionalities, like esters, untouched. nih.gov

The mechanism for reduction with NaBH₄ involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Chemoselective Oxidation:

While less common, selective oxidation of the aldehyde to a carboxylic acid is also feasible. The sulfonate ester is stable to many common oxidizing agents. However, strong oxidants under harsh conditions could potentially lead to cleavage of the ester bond. Milder, aldehyde-specific oxidants are preferred.

Table 2: Predicted Chemoselective Transformations of the Aldehyde Group

| Transformation | Reagent(s) | Expected Product | Selectivity Notes |

|---|---|---|---|

| Reduction | NaBH₄ in MeOH/EtOH | 3-(Hydroxymethyl)phenyl 4-chlorobenzenesulfonate | High selectivity for aldehyde; sulfonate ester is unreactive. |

| Reduction | H₂ with Pd/C catalyst | 3-(Hydroxymethyl)phenyl 4-chlorobenzenesulfonate | Aldehyde reduction is favored; potential for hydrodechlorination of the sulfonate under forcing conditions. |

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | 3-((4-chlorophenyl)sulfonyloxy)benzoic acid | Mild conditions selective for aldehydes. |

| Protection | Ethylene glycol, acid catalyst | 2-(3-((4-chlorophenyl)sulfonyloxy)phenyl)-1,3-dioxolane | Selective formation of an acetal (B89532) at the aldehyde position. |

Interactions and Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles and strong bases. libretexts.org Their reaction with this compound presents a challenge in chemoselectivity between the highly reactive aldehyde and the electrophilic sulfur atom of the sulfonate ester.

In general, aldehydes are among the most reactive electrophiles towards organometallic reagents. libretexts.org The reaction is typically very fast, even at low temperatures. The mechanism involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the aldehyde's carbonyl carbon. wisc.edu This forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.org

The sulfonate ester moiety also contains an electrophilic sulfur atom and could theoretically be a target for nucleophilic attack by an organometallic reagent, which would lead to cleavage of the S-O bond. eurjchem.com However, the rate of reaction with an aldehyde is significantly faster than the rate of attack on a sulfonate ester. masterorganicchemistry.com

Therefore, the addition of one equivalent of a Grignard or organolithium reagent to this compound at low temperatures is expected to result in the chemoselective formation of the corresponding secondary alcohol. Using an excess of the organometallic reagent or higher temperatures could lead to a mixture of products, including potential attack at the sulfonate ester.

Table 3: Predicted Reactivity with Organometallic Reagents

| Reagent (1 equiv.) | Expected Intermediate (Pre-workup) | Final Product (Post-workup) | Mechanistic Consideration |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of 1-(3-((4-chlorophenyl)sulfonyloxy)phenyl)ethanol | 1-(3-((4-chlorophenyl)sulfonyloxy)phenyl)ethanol | Nucleophilic addition to the aldehyde carbonyl is highly favored over attack at the sulfonate sulfur. masterorganicchemistry.com |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide of (3-((4-chlorophenyl)sulfonyloxy)phenyl)(phenyl)methanol | (3-((4-chlorophenyl)sulfonyloxy)phenyl)(phenyl)methanol | Organolithium reagents are highly reactive; low temperature is crucial to maintain selectivity. libretexts.org |

Structure Reactivity Relationships and Analogues of 3 Formylphenyl 4 Chlorobenzenesulfonate

Design Principles for Structural Analogues and Derivatives

The design of structural analogues of 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990) is a targeted approach to adjust its chemical reactivity. This is achieved by systematically modifying its core structural components to manipulate its electronic and steric characteristics. researchgate.net

The 4-chlorobenzene segment of the molecule is a primary factor in determining the electrophilicity of the sulfonyl group and the stability of the ester bond. researchgate.net Alterations to this part of the molecule can significantly affect the compound's reactivity. The chlorine atom's position influences the electronic nature of the benzene (B151609) ring, which can be modified by replacing it with other functional groups. researchgate.net

For instance, substituting the chlorine with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) would lessen the electrophilicity of the sulfonyl sulfur, making the ester less prone to nucleophilic attack. In contrast, replacing chlorine with more potent electron-withdrawing groups (EWGs) such as a nitro group (-NO2) would heighten the positive charge on the sulfur atom, increasing its reactivity toward nucleophiles. The placement of these substituents (ortho, meta, or para) is also critical as it dictates their electronic and steric influence.

Table 1: Predicted Effects of Substituents on the Chlorobenzene Moiety

| Substituent at para-position | Electronic Effect | Predicted Impact on Sulfonyl Electrophilicity |

|---|---|---|

| -OCH3 | Electron-Donating | Decrease |

| -CH3 | Electron-Donating | Decrease |

| -H | Neutral (Reference) | Baseline |

| -Cl | Electron-Withdrawing | Increase |

The 3-formylphenyl group presents another opportunity for structural adjustments to fine-tune the molecule's characteristics. The location and properties of the formyl group (-CHO) on the phenyl ring are vital to its reactivity. researchgate.net As a moderately deactivating, meta-directing group, the formyl substituent affects the electron density of the phenolic oxygen.

Moving the formyl group to the ortho or para position would alter the electronic interaction with the sulfonate ester linkage. In these positions, the formyl group would exert a stronger electron-withdrawing effect through resonance, which could impact the ester's stability. Adding other substituents to the phenolic ring offers more control over reactivity. For example, an electron-donating group could modify the electronic properties, while another electron-withdrawing group would further reduce the ring's electron density. mdpi.com

Table 2: Influence of Formyl Group Position on Phenolic Oxygen

| Formyl Group Position | Expected Electronic Influence on Phenolic Oxygen |

|---|---|

| ortho | Strong electron-withdrawing (resonance and inductive) |

| meta | Moderate electron-withdrawing (inductive) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies offer a mathematical approach to understanding how a molecule's structure affects its chemical reactivity. By linking molecular descriptors to experimental results, these studies can forecast the behavior of new analogues. nih.gov

The Hammett equation is a fundamental tool for quantifying how substituents influence the reactivity of aromatic compounds. dalalinstitute.com It is defined as log(k/k₀) = σρ, where 'k' and 'k₀' are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant 'σ' depends on the substituent's nature and position, while the reaction constant 'ρ' is specific to the reaction type. wikipedia.org

For analogues of 3-Formylphenyl 4-chlorobenzenesulfonate, a Hammett plot of log(k/k₀) versus σ can reveal details about the reaction mechanism. A positive ρ value indicates the reaction is aided by electron-withdrawing groups, implying a buildup of negative charge in the transition state. wikipedia.org Conversely, a negative ρ value suggests the reaction is favored by electron-donating groups. For nucleophilic substitution at the sulfonyl group, a positive ρ value is generally expected. nih.govresearchgate.net Studies on similar sulfonate esters have demonstrated good linear correlations using the Hammett equation, supporting its applicability. nih.govacs.org

In addition to the Hammett equation, various molecular descriptors are used in QSRR to create more detailed reactivity models. These descriptors fall into electronic, steric, and hydrophobic categories.

Electronic Descriptors : These include properties like partial atomic charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A lower LUMO energy for this compound would indicate a higher susceptibility to nucleophilic attack.

Steric Descriptors : These quantify the molecule's size and shape. Parameters such as Taft's steric parameter (Es) and molar refractivity (MR) can be correlated with reaction rates to understand steric hindrance.

Hydrophobic Descriptors : The partition coefficient (logP) is a measure of hydrophobicity. It can influence reaction rates in various solvent systems and is particularly relevant in micellar or biological environments. rsc.orgnih.gov

By using statistical methods, researchers can develop predictive QSRR models that correlate these descriptors with reaction rates and equilibria. nih.gov

Conformational Analysis and its Influence on Chemical Reactivity

A molecule's three-dimensional shape, or conformation, significantly impacts its chemical reactivity. mdpi.com For this compound, rotation around the C-O and S-O bonds allows for different conformations, some being more stable or reactive than others. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

As a synthetic building block, 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990) offers two primary points of chemical modification: the aldehyde group, which is a gateway to a myriad of carbonyl-based transformations, and the 4-chlorobenzenesulfonate moiety, a potential leaving group in nucleophilic substitution reactions. This duality renders it a valuable precursor for a diverse range of organic molecules.

The aldehyde functionality of 3-Formylphenyl 4-chlorobenzenesulfonate is a key feature that enables its use as a precursor for the synthesis of various heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. The formyl group of this compound can, in principle, participate in reactions like the Biginelli reaction or similar multicomponent reactions. For instance, it could react with a β-dicarbonyl compound and urea (or a derivative) to form a dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine (B1678525). The resulting pyrimidine would be substituted with a phenyl group bearing the 4-chlorobenzenesulfonate ester.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for forming a thiazole ring, typically from an α-haloketone and a thioamide. wikipedia.org While this compound does not directly fit this reaction, its aldehyde group can be a starting point for the assembly of the necessary precursors. For example, the aldehyde can be a component in the formation of an α,β-unsaturated carbonyl compound, which can then react with a sulfur source and an amine to generate the thiazole core. ekb.eg The resulting thiazole would bear a phenyl substituent with the reactive sulfonate ester handle, allowing for further functionalization.

The following table illustrates the potential role of this compound in the synthesis of these key heterocycles.

| Heterocycle | Potential Synthetic Route | Role of this compound |

| Pyrimidine | Multicomponent reactions (e.g., Biginelli-type) | Provides the aldehyde carbonyl for initial condensation. |

| Thiazole | Variations of the Hantzsch synthesis or other cyclization strategies | Acts as a precursor to one of the key fragments required for ring formation. |

Beyond heterocyclic synthesis, the dual reactivity of this compound makes it a valuable intermediate in the assembly of more complex organic molecules. nih.gov The aldehyde group can be transformed into a wide array of other functional groups, including alcohols, alkenes, and carboxylic acids, through standard organic transformations such as reduction, Wittig olefination, and oxidation.

Simultaneously, the 4-chlorobenzenesulfonate group can act as a leaving group in nucleophilic aromatic substitution reactions, although this is generally less facile than in aliphatic systems. More commonly, it can be cleaved under specific conditions to reveal a phenol (B47542), which can then participate in ether or ester linkages. This latent phenolic functionality, protected as a sulfonate ester, allows for the unmasking of a reactive site at a later stage of a multi-step synthesis, a key strategy in the construction of intricate molecular frameworks.

Role in Catalysis or Asymmetric Synthesis

The structural features of this compound also suggest its potential utility in the fields of catalysis and asymmetric synthesis, primarily as a precursor to more complex molecules with catalytic activity.

The development of new ligands is crucial for advancing transition metal catalysis. The aldehyde group of this compound can be readily converted into imines, amines, or phosphines, which are common coordinating groups in ligands. For example, condensation of the aldehyde with a chiral amine would generate a chiral imine, which could serve as a ligand for asymmetric catalysis.

Furthermore, the entire molecule can be elaborated into a bidentate or polydentate ligand. The formyl group could be converted into a coordinating arm, while the 4-chlorobenzenesulfonate moiety could be replaced, via nucleophilic substitution on the aromatic ring it is attached to (under forcing conditions) or by cleavage and subsequent functionalization of the resulting phenol, to introduce a second coordinating group.

While not a conventional protecting group itself, the 4-chlorobenzenesulfonate moiety can be viewed as a protecting group for a phenol. Its stability to a range of chemical conditions, coupled with its selective removal under specific reductive or hydrolytic conditions, makes it a candidate for protecting phenolic hydroxyl groups during a synthetic sequence. The presence of the aldehyde on the same molecule allows for transformations at that site while the phenolic position remains masked.

Emerging Applications in Functional Materials

The combination of an aromatic core, a reactive aldehyde, and a sulfonate ester group in this compound provides a platform for the design and synthesis of novel functional materials.

The aldehyde group is a versatile handle for the covalent incorporation of this molecule into larger structures such as polymers or covalent organic frameworks (COFs). mdpi.com For instance, it can undergo condensation reactions with amines to form imine-linked polymers or COFs. mdpi.com These materials are of interest for applications in gas storage, separation, and catalysis. The presence of the sulfur and chlorine atoms in the 4-chlorobenzenesulfonate group could also impart specific properties, such as altered electronic characteristics or increased thermal stability, to the resulting materials.

Moreover, the dipolar nature of the sulfonate ester and the potential for the molecule to be incorporated into conjugated systems suggest possible applications in the field of molecular electronics or as components of nonlinear optical materials. The specific properties would, of course, depend on the final molecular or macromolecular architecture.

Advanced Spectroscopic and Structural Characterization of 3 Formylphenyl 4 Chlorobenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990) in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a complete assignment of the molecular skeleton.

For 3-Formylphenyl 4-chlorobenzenesulfonate, the anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on both phenyl rings. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. The protons on the 3-formylphenyl ring would present as a complex multiplet system, while the protons on the 4-chlorobenzenesulfonate ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement this data, with the carbonyl carbon of the formyl group resonating at a characteristic downfield shift of approximately 190-192 ppm. The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts influenced by the electron-withdrawing nature of the sulfonate and formyl groups, and the chloro substituent.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.9 - 10.1 | Singlet (s) |

| Aromatic H (3-formylphenyl) | 7.5 - 8.2 | Multiplet (m) |

| Aromatic H (4-chlorobenzenesulfonate) | 7.6 - 8.0 | Doublet (d) |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl C | 190 - 192 |

| Aromatic C-SO₃ | 145 - 150 |

| Aromatic C-Cl | 138 - 142 |

| Other Aromatic C | 120 - 135 |

| Aromatic C-O | 148 - 152 |

| Aromatic C-CHO | 135 - 138 |

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY, DOSY) for Detailed Assignment and Spatial Relationships

To unambiguously assign all proton and carbon signals and to probe the spatial arrangement of the molecule, a suite of multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY would be instrumental in assigning the adjacent protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon by linking its signal to the already assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC would be crucial for establishing the connectivity between the two aromatic rings via the sulfonate ester linkage. For instance, correlations would be expected between the protons on the 3-formylphenyl ring and the sulfonyl carbon, and potentially between the protons on the 4-chlorophenyl ring and the ester oxygen-linked carbon of the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could offer insights into the preferred conformation of the molecule in solution, particularly regarding the rotational orientation around the C-O and S-O bonds of the ester group.

DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments separate NMR signals based on the diffusion rates of molecules in solution. For a pure sample of this compound, this would show all signals aligned, confirming they belong to a single molecular entity.

Solid-State NMR for Polymorphic Studies (if applicable)

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful tool for studying these phenomena. If this compound were found to exhibit polymorphism, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be employed. Different polymorphs would likely display distinct ¹³C chemical shifts due to the different local electronic environments in each crystal lattice. This technique can identify the number of polymorphs present in a sample and provide structural information about each form.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Sulfonate, Formyl, and Aromatic Moieties

The IR and Raman spectra of this compound would be dominated by absorption bands corresponding to its key functional groups.

Sulfonate Group (SO₃): The sulfonate group would exhibit strong characteristic stretching vibrations. The asymmetric S=O stretching is typically observed in the 1350-1420 cm⁻¹ region, while the symmetric S=O stretching appears around 1150-1200 cm⁻¹. The S-O-C stretching vibrations would also be present, likely in the 900-1000 cm⁻¹ range.

Formyl Group (CHO): The aldehyde C=O stretching vibration gives rise to a very strong and sharp absorption band, typically in the range of 1690-1715 cm⁻¹ for aromatic aldehydes. The C-H stretch of the aldehyde group is also characteristic, often appearing as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic Moieties: The aromatic rings would show several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C in-ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range can be diagnostic of the substitution pattern of the benzene rings. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Formyl (CHO) | C=O stretch | 1690 - 1715 | Strong |

| Formyl (CHO) | C-H stretch | 2720, 2820 | Medium |

| Sulfonate (SO₃) | Asymmetric S=O stretch | 1350 - 1420 | Strong |

| Sulfonate (SO₃) | Symmetric S=O stretch | 1150 - 1200 | Strong |

| Sulfonate (SO₃) | S-O-C stretch | 900 - 1000 | Medium |

| Aromatic | C-H stretch | > 3000 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Strong |

| Aromatic | C-H bend (out-of-plane) | 680 - 900 | Strong |

| Aryl-Cl | C-Cl stretch | 700 - 800 | Medium |

In-situ Spectroscopic Monitoring of Synthetic Reactions

The synthesis of this compound, likely involving the reaction of 3-hydroxybenzaldehyde (B18108) with 4-chlorobenzenesulfonyl chloride, could be monitored in real-time using in-situ IR or Raman spectroscopy. By tracking the disappearance of the reactant vibrational bands (e.g., the O-H stretch of the phenol) and the appearance of the product bands (e.g., the S=O stretches of the sulfonate ester), the reaction kinetics and endpoint could be precisely determined. This would allow for optimization of reaction conditions such as temperature, time, and catalyst loading.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₃H₉ClO₄S), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak ([M]⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under EI conditions would be expected to proceed through several key pathways. The weakest bond in the molecule is the S-O ester linkage, and its cleavage would be a major fragmentation route.

Plausible Fragmentation Pathways:

Cleavage of the S-O bond:

Formation of the 4-chlorobenzenesulfonyl cation ([C₆H₄ClSO₂]⁺).

Formation of the 3-formylphenoxyl radical and subsequent ions.

Cleavage of the C-S bond:

Formation of the 4-chlorophenyl cation ([C₆H₄Cl]⁺).

Loss of SO₂ from the 4-chlorobenzenesulfonyl cation.

Fragmentation of the 3-formylphenyl moiety:

Loss of the formyl radical (CHO) to give a [M-29]⁺ ion.

Loss of carbon monoxide (CO) from the molecular ion or fragment ions containing the formyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, differentiating it from other compounds with the same nominal mass.

For this compound (C₁₃H₉ClO₄S), HRMS would be employed to confirm its elemental formula. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S). Experimental measurement of the m/z value of the molecular ion in an HRMS spectrum that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the compound's identity.

Illustrative HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₃H₉ClO₄S |

| Theoretical Exact Mass | 295.9913 |

| Experimentally Observed m/z | 295.9910 |

| Mass Accuracy (ppm) | -1.0 |

| Ionization Mode | Electrospray Ionization (ESI+) |

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Reaction Products

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. This method is particularly useful for distinguishing between isomers and for elucidating the connectivity of atoms within a molecule.

In the context of this compound, MS/MS analysis would involve isolating the molecular ion (m/z 295.99) and subjecting it to collision-induced dissociation (CID). The fragmentation pattern observed would be characteristic of the compound's structure. Key fragment ions would likely correspond to the loss of the 4-chlorobenzenesulfonyl group or the formylphenyl group, providing conclusive structural confirmation. This technique is also invaluable for identifying and characterizing products from reactions involving the title compound.

Hypothetical Fragmentation Pattern of this compound in MS/MS:

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment Structure |

| 295.99 | 20 | 175.00 | [ClC₆H₄SO₂]⁺ |

| 295.99 | 20 | 121.03 | [HOC₆H₄CHO]⁺ |

| 295.99 | 20 | 111.00 | [ClC₆H₄]⁺ |

This table contains hypothetical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores. shu.ac.uk

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic rings and the carbonyl group. libretexts.org The presence of the sulfonate ester linkage and the chlorine atom can influence the position and intensity of these absorption bands. shu.ac.uk

Expected UV-Vis Absorption Data for this compound in Methanol (B129727):

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~250 | ~15,000 | π → π* (Benzene rings) |

| ~290 | ~2,000 | n → π* (Carbonyl group) |

This table presents expected ranges based on similar structures and is for illustrative purposes.

Photoreactivity Studies and Product Selectivity

The photochemical behavior of this compound can be investigated by irradiating a solution of the compound with light of a specific wavelength (often corresponding to a λmax) and monitoring the reaction progress over time using techniques like HPLC or GC-MS. The electronic transitions observed in UV-Vis spectroscopy are fundamental to understanding its photoreactivity. Upon absorption of photons, the molecule can undergo various photochemical reactions, such as bond cleavage, rearrangement, or cycloaddition, leading to different products. The selectivity for a particular product can be influenced by factors like the solvent, the presence of photosensitizers or quenchers, and the irradiation wavelength.

Binding and Solvation Studies (e.g., in Micellar Systems)

UV-Vis spectroscopy is a sensitive technique for studying the interactions of molecules with their local environment. Changes in the λmax and molar absorptivity can indicate the binding of a molecule to a host, such as a micelle, or changes in the polarity of the solvent.

When this compound is introduced into a micellar solution, its partitioning between the aqueous phase and the hydrophobic core of the micelles can be monitored by observing changes in its UV-Vis spectrum. A shift in λmax (solvatochromism) can provide insights into the nature of the microenvironment experienced by the molecule within the micellar assembly. These studies are crucial for understanding the behavior of the compound in complex systems, which is relevant for applications in areas like drug delivery or catalysis.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if single crystals are available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern that can be used to calculate the electron density and thus the precise positions of the atoms in the crystal lattice. nih.gov

A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the solid-state properties of the compound. nih.govmdpi.com

Illustrative Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.6 Å, c = 21.3 Å, β = 95.2° |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

This table contains hypothetical data for illustrative purposes, as a crystal structure for this specific compound is not publicly available.

Theoretical and Computational Chemistry Studies of 3 Formylphenyl 4 Chlorobenzenesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies employing quantum chemical calculations to determine the electronic structure and predict the reactivity of 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990) have been identified. Such studies would typically involve the methods described below, but the data for this particular compound is not available.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Distribution, and Frontier Orbitals (HOMO/LUMO)

Information regarding the use of Density Functional Theory (DFT) to analyze the molecular geometry, electronic distribution, and frontier molecular orbitals (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) of 3-Formylphenyl 4-chlorobenzenesulfonate is not present in the surveyed literature.

Ab Initio Methods for Property Prediction and Mechanistic Insights

There are no available records of ab initio methods being used for property prediction or to gain mechanistic insights into the behavior of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

No publications detailing molecular dynamics simulations to study the conformational landscapes or the effects of solvents on this compound could be located.

Computational Prediction of Reaction Pathways and Transition States

The computational prediction of reaction pathways and the identification of transition states for this compound have not been reported in the scientific literature.

Energetic Profiles of Sulfonate Cleavage and Formyl Group Reactions

There is no available data on the energetic profiles for the cleavage of the sulfonate group or reactions involving the formyl group of this compound.

Stereoselectivity Prediction in Olefination Reactions

No computational studies predicting the stereoselectivity of olefination reactions involving this compound were found.

Chemical Transformations and Environmental Pathways Non Biological

Abiotic Degradation Studies in Environmental Compartments (Chemical Aspects)

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. These processes are crucial in determining the persistence and potential for long-range transport of a substance.

Hydrolysis in Aqueous Systems under Varying Chemical Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the aqueous environment. For an ester like 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990), hydrolysis would likely yield 3-hydroxybenzaldehyde (B18108) and 4-chlorobenzenesulfonic acid. The rate of this reaction would be expected to vary under acidic, neutral, and alkaline conditions.

Hypothetical Hydrolysis Data for 3-Formylphenyl 4-chlorobenzenesulfonate

| pH Condition | Temperature (°C) | Half-life (t½) |

|---|---|---|

| 4 (Acidic) | 25 | Potentially slow |

| 7 (Neutral) | 25 | Moderate |

Note: This table is illustrative and not based on experimental data for the specified compound.

Photolytic Transformations and Photoproduct Identification

Photolysis is the decomposition of a chemical compound by light. The presence of chromophores (light-absorbing groups) in the molecule, such as the benzene (B151609) rings and the formyl group in this compound, suggests that it may be susceptible to photodegradation. Direct photolysis involves the direct absorption of light by the compound, while indirect photolysis is mediated by other light-absorbing substances in the environment. The identification of transformation products is essential for a complete environmental risk assessment.

Oxidation by Environmentally Relevant Chemical Species (e.g., Radicals)

In the environment, chemical compounds can be oxidized by reactive species such as hydroxyl radicals (•OH), which are often referred to as "nature's detergent." These radicals can initiate degradation pathways that would not otherwise occur. The aldehyde group and the aromatic rings of this compound would be potential sites for oxidative attack.

Sorption and Mobility in Inanimate Environmental Matrices (e.g., Soil, Sediment)

Sorption is the process by which a chemical binds to solid particles such as soil or sediment. This process is critical in determining the mobility of a compound in the environment. A high degree of sorption can lead to accumulation in soils and sediments, while low sorption may result in leaching into groundwater. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Illustrative Sorption Coefficients

| Parameter | Value | Implication for Mobility |

|---|

Note: This table is for illustrative purposes only.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Parameters (Chemical Degradation)

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the properties of a chemical based on its molecular structure. bldpharm.comecetoc.org In the absence of experimental data, QSAR models can provide estimates for various environmental fate parameters, such as hydrolysis rates, photodegradation rates, and sorption coefficients. bldpharm.com However, the accuracy of these predictions is dependent on the availability of robust models for the chemical class .

Future Research Directions and Emerging Paradigms for 3 Formylphenyl 4 Chlorobenzenesulfonate Chemistry

Exploration of Alternative Synthetic Strategies

The pursuit of innovative synthetic routes is a cornerstone of advancing the chemistry of 3-Formylphenyl 4-chlorobenzenesulfonate (B8647990). Emerging strategies are geared towards enhancing reaction efficiency, safety, and scalability, moving beyond traditional batch processing.

Flow chemistry, or continuous-flow synthesis, presents a paradigm shift from conventional batch production methods. nih.govrsc.org This technique involves the continuous pumping of reagents through a network of tubes or microreactors, offering superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org For the synthesis of 3-Formylphenyl 4-chlorobenzenesulfonate, a flow-based approach could offer significant advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automated, scalable production. mdpi.comnih.gov Researchers can explore the optimization of reaction conditions in a continuous-flow setup to maximize yield and purity, potentially leading to a more economical and environmentally friendly manufacturing process. The ability to seamlessly integrate reaction and purification steps in a continuous manner is another key benefit that could be investigated. thieme-connect.de

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |

| Scalability | Often challenging, requires larger vessels | More straightforward, by extending operational time |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with smaller reaction volumes |

| Process Control | Less precise control over temperature and mixing | Precise control leading to better reproducibility |

| Reaction Time | Can be lengthy | Often significantly reduced |

| Productivity | Limited by batch size | Higher potential throughput over time |

Electrochemical methods offer a powerful and sustainable alternative for the synthesis and functionalization of organic molecules, including aryl sulfonate esters. rsc.org By using electricity as a "reagent," electrochemistry can often circumvent the need for harsh or expensive chemical oxidants and reductants. bohrium.com Future research could focus on the electrochemical activation of the 4-chlorobenzenesulfonate group or the functionalization of the phenyl rings in this compound. For instance, electrochemical methods could be developed for carbon-carbon or carbon-heteroatom bond formation, providing novel pathways to derivatives of the parent compound. rsc.org The inherent control over reaction potential in electrochemistry allows for high selectivity, which could be exploited to target specific sites on the molecule. bohrium.com

Development of Advanced Analytical Methodologies for Complex Systems

To fully understand and optimize the synthesis and application of this compound, the development of sophisticated analytical techniques is crucial. These methods will enable real-time monitoring of reactions and rapid screening of new chemical transformations.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method (e.g., HPLC-UV, LC-MS), are invaluable for monitoring the progress of chemical reactions in real-time. By providing continuous data on the concentration of reactants, intermediates, and products, these techniques offer deep insights into reaction kinetics and mechanisms. Future work could involve the implementation of in-situ monitoring for the synthesis of this compound, allowing for precise control and optimization of the reaction conditions to maximize yield and minimize impurities.

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of a large number of reaction conditions or a library of compounds. ctppc.org This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. nih.govnih.gov For this compound, HTS could be employed to screen for novel catalysts, solvents, and reaction partners that lead to new and valuable derivatives. ewadirect.com By automating the reaction setup and analysis, researchers can efficiently explore a vast chemical space, uncovering previously unknown reactivity and applications for this compound. ctppc.orgewadirect.com

Table 2: Potential High-Throughput Screening Campaign for this compound

| Variable to Screen | Potential Parameters | Desired Outcome |

| Catalysts | Various transition metals, organocatalysts | Identification of catalysts for novel cross-coupling reactions |

| Solvents | A range of polar and non-polar solvents | Optimization of reaction yield and selectivity |

| Reactants | Diverse libraries of nucleophiles and electrophiles | Discovery of new derivatives with unique properties |

| Temperature | Gradients of reaction temperatures | Determination of optimal thermal conditions |

Interdisciplinary Connections with Other Branches of Chemistry

The future of this compound chemistry also lies in its integration with other chemical disciplines. Exploring its utility in areas such as medicinal chemistry, materials science, and catalysis will likely lead to innovative discoveries. For example, the aldehyde functional group could serve as a reactive handle for bioconjugation or for the synthesis of complex molecular architectures. The aryl sulfonate moiety is a versatile functional group that can participate in a variety of cross-coupling reactions, making it a valuable building block in synthetic organic chemistry. researchgate.net Investigating the biological activity of derivatives of this compound could lead to the development of new therapeutic agents. Furthermore, its incorporation into polymeric structures could result in materials with novel optical or electronic properties.

Exploiting Reactivity in Polymer Chemistry and Materials Science

The distinct molecular architecture of this compound, featuring an aldehyde group, a sulfonate ester, and a chlorinated aromatic ring, presents a trifecta of reactive sites. This unique combination opens up a wide array of possibilities for its application as a monomer or a cross-linking agent in the synthesis of novel polymers and advanced materials.

The presence of the aldehyde functionality is particularly noteworthy. Aldehydes are well-established precursors in the formation of a variety of polymers, including phenol-formaldehyde resins and polyacetals. The aldehyde group in this compound can readily participate in condensation reactions with phenols, ureas, and other suitable co-monomers to create thermosetting or thermoplastic polymers. The incorporation of the bulky and polar 4-chlorobenzenesulfonate group into the polymer backbone is anticipated to impart unique properties to the resulting materials, such as enhanced thermal stability, flame retardancy, and modified solubility characteristics.

Furthermore, the sulfonate ester linkage offers a potential site for controlled degradation or modification of the polymer. The susceptibility of sulfonate esters to hydrolysis, under specific conditions, could be harnessed to design materials with tunable degradation profiles, a desirable feature for applications in drug delivery, temporary adhesives, and environmentally benign plastics.

The aromatic rings in the molecule provide a rigid structural component, which can contribute to the mechanical strength and thermal resistance of the polymers. Moreover, the chlorine substituent on the phenyl ring of the sulfonate group can serve as a site for further functionalization, allowing for the introduction of other chemical moieties to tailor the material's properties for specific applications. For instance, the chlorine atom could be substituted via nucleophilic aromatic substitution to attach side chains that enhance properties like solubility, biocompatibility, or conductivity.

The potential applications of polymers derived from this compound are vast and varied. They could find use as high-performance engineering plastics, advanced coatings, and functional membranes. The ability to precisely control the polymer architecture by leveraging the different reactivities of the functional groups makes this compound a highly attractive building block for the next generation of smart and functional materials.

Further Computational Modeling for Predictive Chemistry

The advancement of computational chemistry offers a powerful toolkit for predicting the behavior and properties of molecules, thereby accelerating the discovery and design of new materials and chemical processes. In the context of this compound, computational modeling can provide invaluable insights into its reactivity, spectroscopic properties, and potential interactions in a polymeric matrix.

Predictive models, powered by machine learning and quantum chemical calculations, can be employed to forecast the outcomes of reactions involving this compound. For instance, by training algorithms on large datasets of known reactions, it is possible to predict the most likely products and optimal reaction conditions for the polymerization of this compound with various co-monomers. This predictive capability can significantly reduce the experimental effort and resources required for the development of new materials.